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molecular formula C20H17N B3050316 N,N-diphenyl-4-vinylaniline CAS No. 25069-74-3

N,N-diphenyl-4-vinylaniline

Cat. No. B3050316
M. Wt: 271.4 g/mol
InChI Key: BGGDZDRRHQTSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09171676B2

Procedure details

In a two necked flask, under argon atmosphere, 22.18 g (54.87 mmol) of methyl(triphenyl)phosphonium iodide are dissolved in 100 mL of freshly distilled tetrahydrofuran (THF). After the mixture is cooled to the temperature of 0° C., 1.5 eq. (6.16 g) of potassium tert-butoxide are incorporated. After 30 min of stirring at 0° C., a solution of 4-(N,N-diphenylamino)-benzaldehyde (10 g, 36.80 mmol) in 30 mL of THF is added to the mixture, drop by drop. The temperature of the medium is then left to return to ambient temperature and the stirring continued for 4 additional hours. The medium is then hydrolysed with a saturated sodium carbonate solution then extracted in dichloromethane. The organic phase is washed successively with water, a saturated NaCl solution then dried on Na2SO4. After filtration and evaporation, the crude product is purified on chromatography column on silica [eluent—hexane/ethyl ether: 80/20].
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[C:28]1([N:34]([C:41]2[CH:48]=[CH:47][C:44]([CH:45]=O)=[CH:43][CH:42]=2)[C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>O1CCCC1>[C:28]1([N:34]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:41]2[CH:48]=[CH:47][C:44]([CH:45]=[CH2:2])=[CH:43][CH:42]=2)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
22.18 g
Type
reactant
Smiles
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 30 min of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The temperature of the medium is then left
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
hydrolysed with a saturated sodium carbonate solution then extracted in dichloromethane
WASH
Type
WASH
Details
The organic phase is washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution then dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation
CUSTOM
Type
CUSTOM
Details
the crude product is purified on chromatography column on silica [eluent—hexane/ethyl ether: 80/20]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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